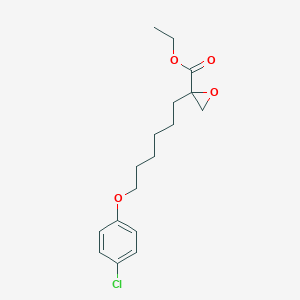
5-epi-Isofagomine
Descripción general
Descripción
5-epi-Isofagomine is a compound with the molecular formula C6H13NO3 . It is a highly potent and selective inhibitor that has garnered substantial attention in the biomedical realm due to its remarkable efficacy against Gaucher disease . This compound operates by skillfully impeding the glucocerebrosidase enzyme, ensuring an impediment in the accumulation of glucocerebroside within cells .
Synthesis Analysis
The synthesis of 5-epi-Isofagomine involves an Asymmetric Chelate–Enolate Claisen Rearrangement . The process involves the rearrangement of N-protected chiral amino acid esters, which gives rise to γ,δ-unsaturated amino acids. These can be converted to this type of alkaloids . The synthesis is highly stereoselective .Molecular Structure Analysis
The molecular structure of 5-epi-Isofagomine is characterized by a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The IUPAC name for this compound is (3R,4R,5S)-5-(hydroxymethyl)piperidine-3,Aplicaciones Científicas De Investigación
As a Powerful α-Galactosidase Inhibitor and Pharmacological Chaperone for GM1-Gangliosidosis :
- 5-epi-Isofagomine is noted for its role as a potent inhibitor of α-galactosidase, with implications for pharmacological chaperone therapy in GM1-gangliosidosis and Fabry's disease (Thonhofer et al., 2016).
- Derivatives of 5-epi-Isofagomine, such as 5aR-5a-C-pentyl-4-epi-isofagomine, are potent inhibitors of lysosomal β-galactosidase and show promise as chaperones for GM1-gangliosidosis and Morquio disease type B (Front et al., 2017).
In Glycosidase Inhibition Research :
- 5-epi-Isofagomine and its analogues are recognized as strong inhibitors of glycosidases, making them potentially useful in treating various disorders (Lohse et al., 2000).
- It is also used as a glycosidase inhibitor in various scientific research applications (Roy et al., 2013).
Potential Therapy for GM2 Gangliosidosis Related Diseases :
- 5-epi-Isofagomine may inhibit human lysosomal α-hexosaminidase, suggesting potential therapeutic applications for GM2 gangliosidosis related diseases (Berg et al., 2004).
Synthesis and Structural Studies :
- The synthesis of 5-epi-Isofagomine, utilizing methods like asymmetric chelate-enolate Claisen rearrangement, contributes to its characterization as a glycosidase inhibitor (Schneider & Kazmaier, 1998).
Propiedades
IUPAC Name |
(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJXFZUIJOGNX-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](CN1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445285 | |
| Record name | 5-epi-Isofagomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-epi-Isofagomine | |
CAS RN |
202979-51-9 | |
| Record name | 5-epi-Isofagomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)











